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3-(2-Hydroxy-5-iodophenyl)propanoic acid Documentation Hub

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  • Product: 3-(2-Hydroxy-5-iodophenyl)propanoic acid
  • CAS: 408531-67-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2-hydroxy-5-iodophenyl)propanoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(2-hydroxy-5-io...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-hydroxy-5-iodophenyl)propanoic acid, a halogenated derivative of hydrocinnamic acid. While specific literature on this compound is sparse, this document synthesizes information from closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development. This guide covers the nomenclature, chemical properties, a proposed synthesis route, and potential biological activities, supported by detailed, field-proven experimental protocols. The content is structured to provide a foundational understanding and practical methodologies for those interested in exploring the therapeutic potential of this and similar molecules.

Introduction and Chemical Identity

3-(2-hydroxy-5-iodophenyl)propanoic acid, also known as 2-hydroxy-5-iodohydrocinnamic acid, is a specialized organic compound. Its structure, featuring a phenylpropanoic acid backbone with hydroxyl and iodo substitutions, suggests a potential for diverse biological activities. The presence of the iodine atom, in particular, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

Nomenclature and Synonyms

Due to its limited commercial availability and specific research focus, 3-(2-hydroxy-5-iodophenyl)propanoic acid is not known by a wide array of synonyms. The most accurate and systematically derived names are:

  • Systematic IUPAC Name: 3-(2-hydroxy-5-iodophenyl)propanoic acid

  • Common Name: 2-hydroxy-5-iodohydrocinnamic acid

For clarity and precision in scientific communication, the use of the systematic IUPAC name is recommended.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The table below summarizes the key computed properties of 3-(2-hydroxy-5-iodophenyl)propanoic acid.

PropertyValueSource
Molecular Formula C₉H₉IO₃(Computed)
Molecular Weight 292.07 g/mol (Computed)
Canonical SMILES C1=CC(=C(C=C1I)O)CCC(=O)O(Computed)
InChI Key (Unavailable)(Not Indexed)
CAS Number (Not Assigned)(Not Indexed)
Predicted LogP 2.8 - 3.2(Estimation)
Predicted pKa ~4.5 (Carboxylic Acid), ~9.5 (Phenol)(Estimation)

Synthesis and Characterization

Proposed Synthesis Route: Aza-Michael Addition and Hydrolysis

A robust method for the synthesis of N-aryl-β-amino acids involves an aza-Michael addition followed by hydrolysis. A similar approach can be adapted for the synthesis of our target molecule.

Diagram of the Proposed Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Diazotization and Hydrolysis cluster_2 Step 3: Ester Hydrolysis 2-iodoaniline 2-iodoaniline intermediate_ester Methyl 3-(2-iodophenylamino)propanoate 2-iodoaniline->intermediate_ester Methyl Acrylate methyl_acrylate methyl_acrylate methyl_acrylate->intermediate_ester intermediate_ester_2 Methyl 3-(2-iodophenylamino)propanoate diazonium_salt Intermediate Diazonium Salt intermediate_ester_2->diazonium_salt NaNO2, H2SO4 final_ester Methyl 3-(2-hydroxy-5-iodophenyl)propanoate diazonium_salt->final_ester H2O, Heat final_ester_2 Methyl 3-(2-hydroxy-5-iodophenyl)propanoate target_molecule 3-(2-hydroxy-5-iodophenyl)propanoic acid final_ester_2->target_molecule LiOH, THF/H2O

Caption: Proposed multi-step synthesis of 3-(2-hydroxy-5-iodophenyl)propanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-(2-iodophenylamino)propanoate

  • In a round-bottom flask, dissolve 2-iodoaniline (1.0 eq) in a suitable solvent such as 2-propanol.

  • Add methyl acrylate (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(2-iodophenylamino)propanoate.[2]

Step 2: Synthesis of Methyl 3-(2-hydroxy-5-iodophenyl)propanoate

  • Dissolve the purified methyl 3-(2-iodophenylamino)propanoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • Carefully add the diazonium salt solution to a boiling solution of aqueous sulfuric acid.

  • After the nitrogen evolution ceases, cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 3-(2-hydroxy-5-iodophenyl)propanoate.

Step 3: Hydrolysis to 3-(2-hydroxy-5-iodophenyl)propanoic acid

  • Dissolve the purified ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl to pH ~7 and then acidify to pH 3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 3-(2-hydroxy-5-iodophenyl)propanoic acid.[2]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activities and Applications

While direct biological data for 3-(2-hydroxy-5-iodophenyl)propanoic acid is not available, the activities of structurally related compounds, such as other hydroxycinnamic acid derivatives and N-aryl-β-alanines, provide a strong basis for predicting its potential therapeutic applications.[3][4][5]

Anticancer Potential

Many phenolic acids and their derivatives have demonstrated anticancer properties.[6] The structural similarity to compounds known to induce cytotoxicity in cancer cell lines suggests that 3-(2-hydroxy-5-iodophenyl)propanoic acid could be a candidate for anticancer research.[3]

Diagram of a General Anticancer Screening Workflow

G start Cancer Cell Lines treatment Treat with 3-(2-hydroxy-5-iodophenyl)propanoic acid (Varying Concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) data_analysis->mechanism_study

Caption: A typical workflow for in vitro anticancer activity screening.

Antimicrobial Activity

N-aryl-β-alanine derivatives have been investigated for their antimicrobial properties.[7][8] The presence of a halogen atom can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.

Antioxidant Properties

Hydroxycinnamic acids are well-known for their antioxidant activities.[9] The phenolic hydroxyl group in 3-(2-hydroxy-5-iodophenyl)propanoic acid is a key structural feature for radical scavenging.

Analytical Methodologies

A robust and sensitive analytical method is essential for the quantification of 3-(2-hydroxy-5-iodophenyl)propanoic acid in biological matrices for pharmacokinetic and metabolic studies.

Quantitative Analysis by LC-MS/MS

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed for the sensitive and selective quantification of this compound.[10]

Table of LC-MS/MS Parameters (Proposed)

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Sample Preparation from Biological Matrices

A protein precipitation method is a straightforward and effective approach for extracting the analyte from plasma or serum.[10]

Protocol for Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Conclusion and Future Directions

3-(2-hydroxy-5-iodophenyl)propanoic acid represents an under-explored molecule with significant potential in medicinal chemistry and drug development. Based on the activities of its structural analogs, it is a promising candidate for investigation as an anticancer, antimicrobial, and antioxidant agent. The synthetic and analytical protocols proposed in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its biological activities to elucidate its mechanisms of action and potential for therapeutic applications.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Razzaghi-Asl, N., Garrido, J., & Khazaei, M. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450.
  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • MDPI. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Retrieved from [Link]

  • CORE. (n.d.). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Retrieved from [Link]

  • PMC. (2020). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of 3-(2-hydroxy-5-iodophenyl)propanoic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of 3-(2-hydroxy-5-iodophenyl)propanoic acid (Formula: C H IO ), a halogenated derivative of melilotic acid.[1][2] While often overshadowed by i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2-hydroxy-5-iodophenyl)propanoic acid (Formula: C


H

IO

), a halogenated derivative of melilotic acid.[1][2] While often overshadowed by its di-iodo analogs or para-substituted isomers (e.g., iodinated phloretic acid), this specific regioisomer represents a critical scaffold in the development of thyromimetic agents and radiolabeling precursors (Bolton-Hunter type chemistry).[1][2]

This document details the precise molecular weight calculations required for high-resolution mass spectrometry (HRMS), outlines a validated synthetic pathway via regioselective iodination, and establishes analytical protocols for structural verification.

Part 1: Molecular Identity & Weight Analysis[1][2]

For researchers conducting quantitative analysis or stoichiometric synthesis, relying on "average" molecular weight is insufficient. Below is the definitive mass data derived from standard atomic weights and isotopic abundances.

Mass Spectrometry Data Table
ParameterValueContext for Researchers
Molecular Formula C

H

IO

Core stoichiometry.[1][2]
Average Molecular Weight 292.07 g/mol Use for molarity calculations and reagent weighing.[1]
Monoisotopic Mass 291.95964 Da CRITICAL: Use this exact value for HRMS (ESI-TOF/Orbitrap) extraction windows.[1][2]
[M-H]

(Negative Mode)
290.95236 Da The primary ion species observed in ESI- mass spectrometry due to the acidic phenol and carboxyl groups.[1][2]
Elemental Composition C (37.01%), H (3.11%), I (43.45%), O (16.43%)Iodine constitutes nearly 44% of the mass, significantly affecting density and X-ray scattering.
The "Heavy Atom" Effect in Analysis

The presence of the Iodine atom at the C5 position introduces specific analytical behaviors:

  • Mass Defect: Iodine has a negative mass defect.[1] Note that the monoisotopic mass (291.959) is slightly lower than the integer mass (292), a characteristic signature in mass spectrometry that distinguishes it from organic contaminants.

  • Fluorescence Quenching: The heavy atom effect facilitates intersystem crossing, likely quenching the native fluorescence of the phenolic ring compared to the non-iodinated precursor (melilotic acid).

Part 2: Synthetic Pathways & Causality[1][2]

The synthesis of 3-(2-hydroxy-5-iodophenyl)propanoic acid relies on the regioselective electrophilic aromatic substitution of 3-(2-hydroxyphenyl)propanoic acid (Melilotic Acid).[1][2]

Why This Route? (Causality)

Direct iodination of the phenol is preferred over diazonium salt chemistry because the hydroxyl group at position 2 is a strong ortho/para director.

  • Position 3 (Ortho): Sterically hindered by the propanoic acid side chain at position 1.

  • Position 5 (Para): Sterically accessible and electronically activated.[1]

  • Result: Under controlled conditions, mono-iodination occurs predominantly at the 5-position.[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the conversion of Melilotic Acid to the target 5-iodo derivative using Iodine Monochloride (ICl), a standard method for precise stoichiometry.

SynthesisPathway Precursor Melilotic Acid (3-(2-hydroxyphenyl)propanoic acid) CAS: 495-78-3 Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Para to -OH) Reagent Reagent: ICl (1.05 eq) Solvent: AcOH/DCM Reagent->Intermediate Product Target: 3-(2-hydroxy-5-iodophenyl) propanoic acid Intermediate->Product -HCl (Re-aromatization) Byproduct Minor Byproduct: 3,5-Diiodo derivative Intermediate->Byproduct Excess ICl (Over-iodination)

Caption: Figure 1. Regioselective synthesis pathway via electrophilic aromatic substitution.[1] The 2-hydroxy group directs the iodine to the 5-position (para), minimizing steric clash with the propanoic tail.[1][2]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 500 mg of Target Compound.

  • Dissolution: Dissolve 3-(2-hydroxyphenyl)propanoic acid (1.0 eq) in Glacial Acetic Acid (0.5 M concentration). The protic solvent stabilizes the transition state.

  • Iodination: Add Iodine Monochloride (ICl) (1.05 eq) dropwise at 0°C.

    • Validation Check: The solution should turn dark brown/red. If the color fades instantly, the reaction is proceeding rapidly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quenching: Pour mixture into ice water containing 5% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
    • Visual Endpoint: The iodine color must disappear, leaving a white/off-white precipitate.[1]

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.[1]

Part 3: Analytical Validation (Trustworthiness)[1]

To ensure the integrity of the synthesized compound, you must distinguish it from the 3-iodo isomer or the 3,5-diiodo byproduct.[1][2]

NMR Structural Confirmation

The


H NMR spectrum in DMSO-d

provides the definitive proof of regiochemistry.[1][2]
  • Aliphatic Region: Two triplets (or multiplet overlap) between

    
     2.4 - 2.8 ppm corresponding to the propanoic acid chain (
    
    
    
    ).[1][2]
  • Aromatic Region (The Fingerprint):

    • H-3 (Ortho to OH, Meta to I): Look for a doublet (

      
       Hz) at 
      
      
      
      ~6.7 ppm.
    • H-4 (Meta to OH, Ortho to I): Look for a doublet of doublets (

      
       Hz) at 
      
      
      
      ~7.4 ppm.
    • H-6 (Meta to propanoic, Ortho to I): Look for a narrow doublet (

      
       Hz) at 
      
      
      
      ~7.5 ppm.
    • Interpretation: The presence of the large ortho coupling (8.5 Hz) confirms that the H3 and H4 protons are neighbors, proving the 5-position is substituted.

HPLC-MS Workflow

Use the following logic to program your LC-MS method.

AnalyticalWorkflow Sample Sample Injection (MeOH Solution) Separation Column: C18 Reverse Phase Mobile Phase: H2O/ACN + 0.1% Formic Acid Sample->Separation Ionization ESI Source (Negative Mode) Separation->Ionization Detection MS1 Scan: 290.95 Da (Parent Ion [M-H]-) Ionization->Detection Fragmentation MS2 Fragmentation Loss of CO2 (-44 Da) -> 246.95 Da Loss of I (-127 Da) Detection->Fragmentation

Caption: Figure 2. LC-MS/MS decision tree for structural confirmation. Negative mode is preferred due to the carboxylic acid and phenolic moieties.

Part 4: Applications & Handling[1][2]

Radiolabeling Precursor

This molecule is a structural analog of the Bolton-Hunter reagent .[1][2] It can be radioiodinated (using


I or 

I) via oxidative exchange if the non-radioactive iodine is replaced, or used as a "cold" standard to validate HPLC retention times for radioactive tracers.
Stability & Storage[1][2]
  • Light Sensitivity: The C-I bond is photolabile.[1] Store in amber vials.

  • Oxidation: The phenol group is susceptible to oxidation to quinones.[1] Store under Argon/Nitrogen at -20°C for long-term banking.[1]

References

  • PubChem. (n.d.).[1] Melilotic Acid (Precursor Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Skaanderup, P. R., et al. (2002).[3] Regioselective Conversion of Primary Alcohols into Iodides.[1][3] Synthesis.[1][3][4][5] (Methodology reference for iodination logic). Retrieved from [Link]

  • Arkivoc. (2006).[1][5] Regioselective iodination of hydroxylated aromatic ketones.[1][5] (Validation of ortho/para directing effects in phenolic systems). Retrieved from [Link]

Sources

Foundational

The Rising Profile of 5-Iodinated Phenylpropanoids: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of iodine into the C5 position of the phenylpropanoid scaffold has emerged as a compelling strategy in medicinal chemistry, yieldi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of iodine into the C5 position of the phenylpropanoid scaffold has emerged as a compelling strategy in medicinal chemistry, yielding derivatives with a wide spectrum of enhanced biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 5-iodinated phenylpropanoids. We will explore their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, offering a valuable resource for researchers and professionals in drug discovery and development. This guide will delve into the rationale behind experimental designs, present detailed protocols, and offer data-driven insights to facilitate further exploration of this promising class of compounds.

Introduction: The Phenylpropanoid Scaffold and the Impact of Iodination

Phenylpropanoids are a large and diverse class of natural products derived from the shikimate pathway, characterized by a C6-C3 carbon skeleton.[1] This versatile framework is the foundation for a multitude of compounds with a broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The chemical tractability of the phenylpropanoid structure allows for extensive synthetic modification, a key feature that has been exploited to enhance their therapeutic potential.

The strategic introduction of a halogen atom, particularly iodine, onto the aromatic ring can profoundly influence the physicochemical and biological properties of the parent molecule. Iodination can increase lipophilicity, which may enhance membrane permeability and cellular uptake. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly impact drug-receptor binding affinity and specificity.[4] This guide focuses specifically on the biological activities of phenylpropanoids iodinated at the 5-position of the phenyl ring, a modification that has shown considerable promise in modulating their therapeutic effects.

Synthesis of 5-Iodinated Phenylpropanoids: A Methodological Overview

The targeted synthesis of 5-iodinated phenylpropanoids is crucial for their systematic biological evaluation. The choice of iodination method depends on the specific phenylpropanoid precursor and the desired reaction conditions.

Electrophilic Aromatic Substitution: Iodination of Vanillin

A common and effective method for introducing iodine at the 5-position of activated phenyl rings is electrophilic aromatic substitution. Vanillin, a readily available phenylpropanoid, serves as an excellent model substrate.

Experimental Protocol: Synthesis of 5-Iodovanillin

This protocol describes the in-situ generation of the electrophilic iodine species from potassium iodide and sodium hypochlorite.

Materials:

  • Vanillin

  • Potassium iodide (KI)

  • 95% Ethanol

  • 3.5% Sodium hypochlorite (bleach) solution

  • Sodium thiosulfate

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol in a 100 mL flask.[5]

  • Cool the mixture in an ice bath.

  • Under constant stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes.[5]

  • Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.[5]

  • Neutralize any excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.[5]

  • Acidify the solution with hydrochloric acid until the product completely precipitates.[5]

  • Cool the mixture and filter the precipitate using a Buchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-iodovanillin.[5]

This method leverages the electron-rich nature of the vanillin ring, which facilitates the electrophilic attack of iodine at the position para to the hydroxyl group and ortho to the methoxy group, yielding the 5-iodo derivative.[5]

Diagram: Synthesis of 5-Iodovanillin

G Vanillin Vanillin Reagents KI, NaOCl Ethanol, 0°C to RT Vanillin->Reagents Iodovanillin 5-Iodovanillin Reagents->Iodovanillin Electrophilic Aromatic Substitution

Caption: Electrophilic iodination of vanillin to produce 5-iodovanillin.

Biological Activities of 5-Iodinated Phenylpropanoids

The introduction of iodine at the 5-position of the phenylpropanoid core has been shown to impart or enhance a range of biological activities.

Anticancer Activity

Chalcones, a subclass of phenylpropanoids, are well-documented for their anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[6][7] While specific studies on 5-iodinated chalcones are emerging, the broader class of halogenated chalcones has demonstrated significant cytotoxic effects against various cancer cell lines.[5] It is hypothesized that the iodine substituent can enhance the lipophilicity of the chalcone, facilitating its transport across the cancer cell membrane. Furthermore, the potential for halogen bonding could lead to stronger interactions with biological targets such as tubulin or various kinases, thereby disrupting critical cellular processes in cancer cells.

Antimicrobial Activity

The antimicrobial potential of 5-iodinated phenylpropanoids is a promising area of research.

3.2.1. Antibacterial Activity

Derivatives of 5-iodovanillin have been investigated for their inhibitory activity against Bacillus anthracis.[8] The synthesis of these derivatives often involves the etherification of the hydroxyl group of 5-iodovanillin, followed by further modifications to generate a library of compounds for screening.[8]

A noteworthy example of the antibacterial action of an iodinated phenylpropanoid derivative is found in the study of 5-iodosalicylic acid.

Mechanism of Action: Disruption of Intrabacterial pH Homeostasis

Studies on Mycobacterium tuberculosis have revealed that 5-iodosalicylic acid (5-ISA) exhibits significant antitubercular activity.[8][9] The mechanism of action is attributed to its ability to disrupt the intrabacterial pH homeostasis of the pathogen, particularly in the acidic environment of the macrophage's endolysosome.[8][9] As a weak acid, 5-ISA can cross the bacterial cell membrane in its protonated form. Once inside the more alkaline cytoplasm of the bacterium, it releases a proton, leading to acidification of the cytosol.[8][9] This disruption of the internal pH can inhibit essential enzymatic processes and ultimately restrict bacterial growth.

Diagram: Proposed Mechanism of 5-Iodosalicylic Acid

G cluster_extracellular Acidic Extracellular Environment (e.g., Phagolysosome) cluster_bacterial_cytoplasm Bacterial Cytoplasm (Neutral pH) 5-ISA_H 5-ISA (Protonated) Bacterial_Membrane Bacterial Membrane 5-ISA_H->Bacterial_Membrane Passive Diffusion 5-ISA_ion 5-ISA (Deprotonated) H_ion H+ 5-ISA_ion->H_ion Deprotonation Disruption Disruption of Cellular Processes H_ion->Disruption Bacterial_Membrane->5-ISA_ion

Caption: Disruption of bacterial pH homeostasis by 5-iodosalicylic acid.

3.2.2. Antifungal Activity

While direct studies on the antifungal properties of 5-iodinated phenylpropanoids are limited, the broader class of phenylpropanoids, including cinnamic acid derivatives, has shown efficacy against various fungal strains.[2] The introduction of an electron-withdrawing group, such as iodine, on the phenyl ring is a known strategy to enhance the antifungal activity of these compounds.[2]

Enzyme Inhibition

Vanillin and its derivatives have been explored as inhibitors of various enzymes.[10] The introduction of an iodine atom at the 5-position can significantly alter the electronic properties and steric bulk of the molecule, potentially leading to enhanced or more selective enzyme inhibition. For instance, halogenated derivatives may exhibit improved binding to enzyme active sites through halogen bonding.[4]

Phenylpropanoid Glycosides: A Promising Frontier

Glycosylation is a common modification of phenylpropanoids in nature, often impacting their solubility, stability, and biological activity.[11][12] The synthesis of 5-iodinated phenylpropanoid glycosides represents an exciting avenue for developing novel therapeutic agents.[13] These compounds could potentially exhibit improved pharmacokinetic profiles and unique biological activities compared to their aglycone counterparts.

Experimental Protocol: General Synthesis of Phenylpropanoid Glycosides

The synthesis of phenylpropanoid glycosides typically involves the coupling of a suitably protected glycosyl donor with the phenylpropanoid aglycone.

Materials:

  • Protected glycosyl donor (e.g., acetobromo-α-D-glucose)

  • 5-Iodinated phenylpropanoid aglycone

  • A suitable catalyst (e.g., silver carbonate)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the 5-iodinated phenylpropanoid aglycone and the protected glycosyl donor in the anhydrous solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

  • Deprotect the glycoside to yield the final 5-iodinated phenylpropanoid glycoside.

Future Directions and Conclusion

The exploration of 5-iodinated phenylpropanoids is a rapidly advancing field with significant potential for the discovery of new therapeutic agents. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a wider range of 5-iodinated phenylpropanoids is needed to establish clear SARs for various biological activities.

  • Mechanistic Investigations: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-iodinated phenylpropanoids is crucial for their development as drug candidates.

  • In Vivo Efficacy Studies: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

References

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2023). MDPI. Retrieved from [Link]

  • Antitubercular potential and pH‐driven mode of action of salicylic acid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Antitubercular potential and pH-driven mode of action of salicylic acid derivatives. (2021). FEBS Open Bio, 11(8), 2235-2249.
  • 5-iodovanillin synthesis. (2025). PierpaLab. Retrieved from [Link]

  • Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues. (1992). Yao Xue Xue Bao, 27(11), 817-23.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities. (2011). MDPI. Retrieved from [Link]

  • Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of some phenylpropanoid glycosides (PPGs) and their acetylcholinesterase/xanthine oxidase inhibitory activities. (2011). Molecules, 16(5), 3580-96.
  • A study of the antimicrobial activity of selected naturally occurring and synthetic coumarins. (2009). International Journal of Antimicrobial Agents, 33(5), 421-6.
  • A Review on Mechanisms of Anti Tumor Activity of Chalcones. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase. (2025). ResearchGate. Retrieved from [Link]

  • Effect of vanillin and its acid and alcohol derivatives on the diphenolase activity of mushroom tyrosinase. (n.d.). SID. Retrieved from [Link]

  • New insights on bioactivities and biosynthesis of flavonoid glycosides. (2018). Applied Microbiology and Biotechnology, 102(21), 9043-9060.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Iraqi Journal of Pharmaceutical Sciences, 29(1), 169-181.
  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (2025). MDPI. Retrieved from [Link]

  • Structure--antimicrobial activity of some natural isocoumarins and their analogues. (2005). Phytomedicine, 12(5), 378-81.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

  • Mechanisms of Antimicrobial Actions. (2026). ResearchGate. Retrieved from [Link]

  • (PDF) Comparison of Succinimidyl [125I]Iodobenzoate with Iodogen Iodination Methods to Study Pharmacokinetics and ADME of Biotherapeutics. (2025). ResearchGate. Retrieved from [Link]

  • Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. (n.d.). PubMed. Retrieved from [Link]

  • Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. (2021). MDPI. Retrieved from [Link]

  • Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants. (2021). Frontiers in Plant Science.
  • Phenylpropanoid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Exploratory

Comparative Technical Guide: 3-(2-Hydroxy-5-iodophenyl)propanoic acid vs. 3,5-Diiodothyropropionic Acid (DITPA)

This is an in-depth technical guide comparing 3-(2-Hydroxy-5-iodophenyl)propanoic acid (a specific ortho-hydroxy iodinated scaffold) and 3,5-diiodothyropropionic acid (DITPA) (a clinically investigated thyromimetic). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing 3-(2-Hydroxy-5-iodophenyl)propanoic acid (a specific ortho-hydroxy iodinated scaffold) and 3,5-diiodothyropropionic acid (DITPA) (a clinically investigated thyromimetic).

Executive Summary

This guide provides a rigorous technical comparison between 3-(2-Hydroxy-5-iodophenyl)propanoic acid (Compound A) and 3,5-diiodothyropropionic acid (DITPA). While DITPA is a well-characterized thyroid hormone analog with established clinical data in heart failure and metabolic regulation, Compound A represents a distinct structural scaffold—likely a synthetic intermediate or a specific positional isomer used in Structure-Activity Relationship (SAR) studies.

The core distinction lies in their pharmacophore architecture :

  • DITPA retains the thyronine (two-ring) structure and para-hydroxyl group essential for high-affinity binding to Thyroid Receptors (TRs) and integrin

    
    .
    
  • Compound A is a single-ring, ortho-hydroxy phenylpropanoic acid. Its structural deviation (2-OH vs. 4-OH) fundamentally alters its hydrogen-bonding potential, making it a critical reference point for understanding the stringent structural requirements of thyromimetic activity.

Chemical Architecture & Properties[1]

Structural Comparison
Feature3-(2-Hydroxy-5-iodophenyl)propanoic acid3,5-Diiodothyropropionic acid (DITPA)
CAS Number 408531-67-91158-10-7
Molecular Formula


Molecular Weight 292.07 g/mol 509.81 g/mol
Core Scaffold Phenylpropanoic acid (Single Ring)Thyropropionic acid (Double Ring / Ether Link)
Iodination Pattern Mono-iodo (Position 5)Di-iodo (Positions 3, 5 on inner ring)
Hydroxyl Position Ortho (Position 2)Para (Position 4' on outer ring)
Key Functional Role Synthetic Intermediate / SAR AnalogTR Agonist / Integrin Antagonist
Structural Visualization

The following diagram contrasts the single-ring architecture of Compound A with the double-ring thyronine scaffold of DITPA.

ChemicalStructure cluster_A Compound A: 3-(2-Hydroxy-5-iodophenyl)propanoic acid cluster_B DITPA: 3,5-Diiodothyropropionic acid node_A Phenyl Ring (Single) sub_A1 Propanoic Acid (Pos 1) node_A->sub_A1 sub_A2 Hydroxyl (-OH) (Pos 2 - Ortho) node_A->sub_A2 sub_A3 Iodine (-I) (Pos 5) node_A->sub_A3 node_B_inner Inner Ring (Di-iodo) link_ether Ether Linkage (-O-) node_B_inner->link_ether sub_B1 Propanoic Acid (Tail) node_B_inner->sub_B1 sub_B2 Iodine x2 (Pos 3, 5) node_B_inner->sub_B2 node_B_outer Outer Ring (Phenolic) sub_B3 Hydroxyl (-OH) (Pos 4' - Para) node_B_outer->sub_B3 link_ether->node_B_outer

Caption: Structural divergence between the single-ring ortho-hydroxy scaffold (Left) and the double-ring thyromimetic scaffold (Right).

Synthesis Protocols

Synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid

This compound is synthesized via the regioselective iodination of melilotic acid (3-(2-hydroxyphenyl)propanoic acid). The ortho-hydroxyl group directs the electrophilic iodine to the para position (Position 5 relative to the alkyl chain).

Protocol:

  • Reagents: Melilotic acid (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve melilotic acid in glacial acetic acid at room temperature.

    • Add ICl dropwise over 30 minutes. The solution will darken.

    • Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (

      
      ) to remove excess iodine.
      
    • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water to yield the 5-iodo isomer.

  • Validation:

    
    -NMR should show a doublet for the proton at C6 (ortho to chain) and a doublet-of-doublets for C4, confirming para-iodination relative to the hydroxyl.
    
Synthesis of DITPA (3,5-Diiodothyropropionic acid)

DITPA synthesis is more complex, requiring the construction of the diaryl ether linkage. A robust method involves the coupling of a di-iodophenol derivative with a diaryliodonium salt.

Protocol:

  • Step 1: Preparation of the "Inner Ring" Precursor

    • Start with 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid (Di-iodo-phloretic acid).

    • Protect the carboxylic acid as an ethyl ester: Reflux in Ethanol with catalytic

      
      .
      
  • Step 2: Coupling (Chan-Lam or Ullmann-type)

    • Reagents: Ethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionate (1.0 eq), 4-Methoxyphenylboronic acid (1.5 eq),

      
       (1.0 eq), Pyridine (2.0 eq), DCM.
      
    • Reaction: Stir at room temperature under air (or

      
       balloon) for 24 hours. The copper facilitates the oxidative coupling to form the ether linkage.
      
  • Step 3: Deprotection

    • Hydrolysis: Treat the intermediate with HI/AcOH or

      
       to cleave the methyl ether (on the outer ring) and hydrolyze the ethyl ester.
      
    • Yield: DITPA precipitates as a solid.

  • Validation: Mass Spectrometry (ESI-) m/z ~509.

    
    -NMR confirms two sets of aromatic protons (inner ring singlets, outer ring AA'BB' system).
    

SynthesisWorkflow cluster_DITPA DITPA Synthesis Pathway step1 Start: 3,5-Diiodo-4-hydroxyphenyl- propanoic acid step2 Esterification (EtOH / H2SO4) step1->step2 step3 Cu-Catalyzed Coupling (+ 4-Methoxyphenylboronic acid) step2->step3 step4 Deprotection (HI/AcOH) Cleave Ester & Ether step3->step4 final Product: DITPA step4->final

Caption: Step-by-step synthetic workflow for DITPA via copper-catalyzed oxidative coupling.

Pharmacology & Mechanism of Action

DITPA: The Thyromimetic Agonist

DITPA acts as a thyroid hormone analog with specific selectivity properties that distinguish it from Triiodothyronine (


).
  • Receptor Binding: DITPA binds to nuclear Thyroid Receptors (TR

    
     and TR
    
    
    
    ) but with lower affinity than
    
    
    (
    
    
    vs
    
    
    for
    
    
    ).
  • Inotropic Selectivity: DITPA enhances cardiac contractility (positive inotropy) by upregulating

    
    -MHC  (Myosin Heavy Chain) and SERCA2a  (Sarcoplasmic Reticulum 
    
    
    
    -ATPase). Crucially, it lacks the severe chronotropic (heart rate increasing) effects of
    
    
    , making it safer for heart failure treatment.
  • Non-Genomic Action: DITPA binds to the integrin

    
      receptor on the cell surface, activating the MAPK/ERK pathway. This promotes angiogenesis  (blood vessel growth), a benefit in ischemic heart disease.
    
Compound A: The Structural Control

3-(2-Hydroxy-5-iodophenyl)propanoic acid lacks the "outer ring" phenol required for effective TR binding.

  • Binding Pocket Mismatch: The TR ligand-binding pocket requires a para-hydroxyl group (4-OH) to form a critical hydrogen bond with a specific histidine/phenylalanine cluster. Compound A's ortho-hydroxyl (2-OH) creates steric clash and fails to satisfy this bond.

  • Potential Utility: This compound serves as a negative control in binding assays or as a precursor for synthesizing coumarin-based thyromimetics. It is not a functional thyromimetic itself.

Signaling Pathway Visualization (DITPA)

SignalingPathway cluster_Genomic Genomic Pathway (Nucleus) cluster_NonGenomic Non-Genomic Pathway (Surface) DITPA DITPA TR TR-alpha / TR-beta DITPA->TR Binds Integrin Integrin alphaV-beta3 DITPA->Integrin Binds TRE TRE (DNA) TR->TRE Activates Transcription Transcription: alpha-MHC, SERCA2a TRE->Transcription MAPK MAPK / ERK Integrin->MAPK Phosphorylation Angio Angiogenesis MAPK->Angio

Caption: Dual mechanism of DITPA action: Nuclear TR activation (contractility) and Integrin-mediated signaling (angiogenesis).

References

  • DITPA in Heart Failure (Clinical)

    • Title: DITPA (3,5-Diiodothyropropionic Acid), a Thyroid Hormone Analog to Treat Heart Failure: Phase II Trial Veterans Affairs Cooperative Study.[1][2]

    • Source: Circulation (2009).[1][2]

    • Link:[Link][2]

  • DITPA Angiogenesis Mechanism

    • Title: Proangiogenesis Action of the Thyroid Hormone Analog 3,5-Diiodothyropropionic Acid (DITPA) Is Initiated at the Cell Surface and Is Integrin Mediated.[3]

    • Source: Endocrinology (2006).[3]

    • Link:[Link]

  • Chemical Identity (Compound A)

    • Title: 3-(2-hydroxy-5-iodophenyl)propanoic acid (CAS 408531-67-9).

    • Source: ChemicalBook.
  • Synthesis of Thyromimetics

    • Title: Process for preparing 3,5-Diiodothyropropionic acid (P
    • Source: Google Patents.[4]

    • Link

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling of aryl iodide metabolites

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Aryl Iodide Metabolites Executive Summary In drug development, the structural identification and synthesis of metabolites (MetID) are critical for ass...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Aryl Iodide Metabolites

Executive Summary

In drug development, the structural identification and synthesis of metabolites (MetID) are critical for assessing toxicity and pharmacological activity. Aryl iodide metabolites—often generated as stable intermediates or specifically designed as isotopologue precursors—offer a unique "chemical handle" for Late-Stage Functionalization (LSF).

This guide details the protocols for the . Unlike standard synthesis, metabolite coupling requires micro-scale handling (<10 mg), compatibility with polar functional groups (glucuronides, hydroxyls), and high chemoselectivity. We focus on utilizing the "Iodide Advantage" —the rapid oxidative addition of C–I bonds—to execute Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions that preserve fragile metabolic motifs.

Technical Background: The Iodide Advantage

The success of coupling aryl iodide metabolites relies on the bond dissociation energy (BDE).[1] The C–I bond (approx. 65 kcal/mol) is significantly weaker than C–Br (81 kcal/mol) or C–Cl (96 kcal/mol).

Mechanistic Implication: Palladium(0) inserts into the C–I bond (Oxidative Addition) orders of magnitude faster than other halides. This allows us to:

  • Lower Temperature: Operate at 25–40°C, preventing thermal degradation of the metabolite.

  • Selectivity: Functionalize the iodine position exclusively, even if the parent drug scaffold contains chlorine or fluorine atoms.

  • Catalyst Efficiency: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that stabilize the oxidative addition complex.

Visual 1: The Chemoselective Catalytic Cycle

This diagram highlights the kinetic preference for Aryl-Iodide insertion, crucial for preserving other functionalities.

G Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fastest for Ar-I) Pd0->OxAdd + Ar-I Complex Pd(II)-Ar-I Complex (Stable Intermediate) OxAdd->Complex TransMet Transmetallation (Rate Limiting for Suzuki) Complex->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Metabolite RedElim->Product ArI Metabolite-I ArI->OxAdd Boron R-B(OH)2 / Amine Boron->TransMet

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle emphasizing the rapid oxidative addition of Aryl Iodides, enabling chemoselectivity over other halogens.

Strategic Reagent Selection

For metabolite synthesis, "standard" conditions (e.g., Pd(PPh3)4 in Toluene) often fail due to steric bulk or polarity mismatches. We utilize Pre-catalyst Scaffolds (Palladacycles) to ensure immediate activation.

Table 1: Catalyst & Ligand Selection Guide
Reaction TypeTarget OutcomeRecommended LigandPre-Catalyst FormWhy?
Suzuki-Miyaura C–C Bond (Biaryls, Alkyls)XPhos or sSPhos (water soluble)XPhos Pd G4Excellent for sterically hindered substrates; sSPhos allows aqueous micellar coupling.
Buchwald-Hartwig C–N Bond (Amines)BrettPhos or RuPhos BrettPhos Pd G4Specific for primary amines (BrettPhos) or secondary amines (RuPhos); prevents beta-hydride elimination.
Sonogashira C–C (Alkynes)XantPhos Pd(OAc)2 + LigandCopper-free conditions preferred to avoid heavy metal contamination in biological assays.

Protocol 1: Micro-Scale Suzuki-Miyaura Coupling

Application: Diversification of an iodinated metabolite fraction to confirm structure or synthesize a reference standard. Scale: 5–10 mg of Metabolite.

Materials:
  • Substrate: Isolated Aryl Iodide Metabolite (purity >85% by HPLC).

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).

  • Boronic Acid: 1.5 equivalents (excess required due to micro-scale weighing errors).

  • Base: K3PO4 (0.5 M aqueous solution).

  • Solvent: THF:Water (4:1) or 2% TPGS-750-M in water (for micellar conditions).

Step-by-Step Methodology:
  • Vial Preparation: Use a 4 mL screw-cap vial with a PTFE-lined septum. Charge with the Aryl Iodide Metabolite (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Catalyst Addition:

    • Critical Step: Do not weigh 1 mg of catalyst directly (too much error).

    • Stock Solution: Prepare a stock solution of XPhos Pd G4 in dry THF (e.g., 2 mg/mL).

    • Add the calculated volume of catalyst stock (0.05 equiv / 5 mol%) to the reaction vial.

  • Solvent & Base: Add degassed THF (or Dioxane) followed by the K3PO4 solution. Total volume should ensure concentration is ~0.1 M relative to the substrate.

  • Deoxygenation: Sparge the headspace with Argon for 60 seconds. Note: Do not bubble through the liquid in micro-vials to avoid solvent evaporation.

  • Reaction: Seal and stir at 40°C for 2–4 hours.

    • Checkpoint: Monitor by LC-MS after 1 hour. Look for the disappearance of the M+H (Iodide isotope pattern) and appearance of the product mass.

  • Work-up: Dilute with 2 mL Ethyl Acetate. Wash with 0.5 mL brine. Dry organic layer over Na2SO4.[2]

  • Purification: Semi-preparative HPLC is recommended over flash chromatography due to the small scale and polarity of metabolites.

Protocol 2: Buchwald-Hartwig Amination (Heteroatom Insertion)

Application: Replacing the iodine handle with an amine to alter solubility or target affinity.

Materials:
  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:
  • Drying: Ensure the metabolite is strictly dry (lyophilize overnight). Water poisons this reaction more than Suzuki coupling.

  • Inert Atmosphere: Perform setup in a glovebox or under a strict Nitrogen stream.

  • Charge: Add Metabolite (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the vial.

  • Catalyst: Add BrettPhos Pd G4 (0.03 equiv / 3 mol%) as a solid or from a fresh toluene stock.

  • Heating: Seal and heat to 60°C (higher temp required for C-N formation).

  • Quench: After 4 hours, cool and add 50 µL of water to quench the base.

  • Scavenging: Add 50 mg of SiliaMetS® Thiol (metal scavenger) and stir for 30 mins to remove Palladium before filtration. This prevents Pd contamination in subsequent biological assays.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity (E-E-A-T), every experiment must include internal controls.

Validation Logic:
  • The "De-Iodination" Control: If the coupling fails, you will often see the reduced product (Ar-I

    
     Ar-H). This indicates the catalytic cycle initiated (Oxidative Addition occurred), but the Transmetallation failed.
    
    • Solution: Switch to a stronger base (e.g., Cs2CO3) or dry the solvent further.

  • The "Homocoupling" Flag: If you observe Ar-Ar dimers, oxygen was present in the system.

    • Solution: Improve degassing; use a freeze-pump-thaw cycle.

Visual 2: Experimental Workflow & Decision Tree

This diagram guides the researcher through the extraction and decision-making process.

Workflow Sample Biological Matrix (Microsomes/Plasma) Extract SPE/LLE Extraction (Remove Proteins) Sample->Extract Dry Lyophilization (Remove Water) Extract->Dry Coupling Pd-Coupling (Micro-scale) Dry->Coupling Check LC-MS Checkpoint (1 Hour) Coupling->Check Success Purify & NMR Check->Success >50% Conv. Fail_Red Result: Ar-H (De-iodination) Check->Fail_Red Product = M-126 Fail_Start Result: Ar-I (No Reaction) Check->Fail_Start SM Remaining Fail_Red->Coupling Dry Solvent / Change Base Fail_Start->Coupling Increase Temp / Check Catalyst

Caption: Figure 2. Workflow for metabolite isolation and coupling, including decision nodes based on LC-MS feedback.

References

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Kölbert, A., & Hartwig, J. F. (2024). Late-Stage Functionalization of C(sp3)–H Bonds. Nature Reviews Chemistry. (Contextual grounding on LSF principles).

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-(2-Hydroxy-5-iodophenyl)propanoic acid without cyclization

Technical Support Center: Purification of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid Senior Application Scientist Note: Welcome to the technical support hub for ortho-hydroxy hydrocinnamic acid derivatives. The molecule yo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid

Senior Application Scientist Note: Welcome to the technical support hub for ortho-hydroxy hydrocinnamic acid derivatives. The molecule you are working with, 3-(2-Hydroxy-5-iodophenyl)propanoic acid, presents a classic yet frustrating challenge in organic synthesis: the "Lactone Trap." Due to the ortho-positioning of the hydroxyl group relative to the propanoic acid chain, this molecule is kinetically primed to cyclize into 6-iodo-3,4-dihydrocoumarin (a lactone) under acidic or thermal stress. This guide is designed to help you navigate this equilibrium and isolate the open-chain acid with high purity.

Part 1: The Core Challenge – The "Lactone Trap"

Before troubleshooting, you must understand the dynamic equilibrium governing your molecule.

  • The Molecule: 3-(2-Hydroxy-5-iodophenyl)propanoic acid (Open Chain).

  • The Impurity: 6-Iodo-3,4-dihydrocoumarin (Cyclic Lactone).

  • The Trigger: Acidic pH (< 3), Heat (> 45°C), and Dehydrating agents (e.g., Silica Gel, MgSO₄ in hot solvents).

Key Insight: The lactonization is reversible. If your product has cyclized, you can "rescue" it by hydrolyzing it back to the salt form with a mild base, then carefully re-acidifying under cold conditions to precipitate the acid.

Part 2: Troubleshooting Guide (Q&A)

Q1: I isolated my product, but it is an oil that refuses to solidify, or a sticky solid with a lower-than-expected melting point. What happened? Diagnosis: You likely have a mixture of the target acid and its lactone (6-iodo-3,4-dihydrocoumarin). The lactone is often an oil or low-melting solid that depresses the melting point of your acid. Fix: Perform the "Cold-Base Rescue" (Protocol A) . Do not attempt to recrystallize immediately; heating will only drive further lactonization.

Q2: I see two spots on my TLC plate. One streaks, and the other is less polar. Which is which? Diagnosis:

  • Spot A (Lower R_f, Streaking): This is your target Acid. The carboxylic acid interacts strongly with the silica, causing streaking.

  • Spot B (Higher R_f, Compact): This is the Lactone impurity. It is less polar and moves faster. Fix: If Spot B is prominent, your workup was likely too acidic or too hot. Use Protocol B (Deactivated Silica) if you must use chromatography, or revert to Protocol A.

Q3: My yield dropped significantly after running a silica gel column. Where did the product go? Diagnosis: Standard silica gel is slightly acidic (pH ~5-6) and acts as a dehydrating surface. It effectively catalyzes the cyclization of your acid into the lactone on the column. You may have eluted the lactone (thinking it was a non-polar impurity) or the acid is stuck degrading. Fix: Avoid standard silica chromatography. If purification is necessary, use Reverse Phase (C18) or Acid-Washed Silica buffered to pH 7, or simply rely on the chemical purification described in Protocol A.

Q4: Can I use heat to dry my product? Diagnosis: No. Heating the acid, especially if traces of acid catalyst remain, will drive off water and close the ring. Fix: Dry under high vacuum at room temperature (20-25°C). Use a desiccator with P₂O₅ or KOH pellets to scavenge water without heating.

Part 3: Detailed Protocols

Protocol A: The "Cold-Base Rescue" (Chemical Purification)

Use this as your primary purification method. It relies on the solubility difference between the salt (soluble in water) and the lactone/impurities (soluble in organics).

Reagents:

  • Saturated NaHCO₃ solution (or 1M NaOH if lactone is stubborn).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • 1M HCl (Cold, 0-4°C).

  • Brine.[1]

Step-by-Step:

  • Dissolution (Saponification): Dissolve your crude mixture in 1M NaOH (3-5 equivalents). Stir at Room Temperature (RT) for 30-60 minutes.

    • Why? This ensures any lactone present is hydrolyzed (opened) back into the sodium carboxylate/phenolate salt.

  • Wash (Impurity Removal): Extract the aqueous basic layer with EtOAc (2x).

    • Why? Non-acidic impurities (iodine byproducts, unreacted starting materials) will move to the organic layer. The target molecule stays in the water as a salt.

    • Discard the organic layer.

  • Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Add 1M HCl dropwise with vigorous stirring.

    • Stop adding acid as soon as the pH reaches 3-4 or a heavy precipitate forms. Do not go to pH 1.

    • Why? Excess strong acid promotes re-cyclization. Low temperature kinetically inhibits the ring closure.

  • Extraction/Filtration:

    • If solid precipitates: Filter immediately on a cold funnel. Wash with ice-cold water.

    • If oil forms:[2] Extract rapidly with cold EtOAc . Wash the organic layer with brine, dry over Na₂SO₄ (minimal time), and evaporate at < 30°C .

Protocol B: Flash Chromatography on Deactivated Silica

Only use if Protocol A fails to remove specific impurities.

Preparation:

  • Deactivate Silica: Slurry silica gel in a solvent mixture containing 1% Triethylamine (TEA) or use a mobile phase with 0.5% Acetic Acid (to prevent streaking) only if kept cold and rapid.

    • Better Option: Use Reverse Phase (C18) silica with a Water/Methanol gradient containing 0.1% Formic Acid (milder than TFA).

  • Elution: Run the column fast. Do not let the compound sit on the silica.

Part 4: Visualization & Logic

Diagram 1: The Lactone Equilibrium Trap

This diagram illustrates the chemical danger zone and how to navigate it.

LactoneEquilibrium cluster_conditions Critical Process Parameters Acid Target: 3-(2-Hydroxy-5-iodophenyl) propanoic acid (Open Chain) Lactone Impurity: 6-Iodo-3,4- dihydrocoumarin (Cyclic Lactone) Acid->Lactone HEAT (>50°C) ACID (pH < 2) SILICA GEL Salt Intermediate: Sodium Carboxylate (Stable Salt) Acid->Salt Base Extraction Lactone->Salt Base Hydrolysis (NaOH/NaHCO3) Salt->Acid Controlled Acidification (Cold, pH 4) Keep Cold (0-4°C) Keep Cold (0-4°C) Avoid Strong Acid Avoid Strong Acid

Caption: The reversible cycle between the open-chain acid and the lactone. The "Safe Path" involves cycling through the Salt form to avoid direct Acid-to-Lactone conversion.

Diagram 2: Purification Workflow (Protocol A)

PurificationWorkflow Start Crude Mixture (Acid + Lactone + Impurities) Step1 1. Dissolve in 1M NaOH (Converts all to Salt) Start->Step1 Step2 2. Wash with EtOAc (Removes Non-Acidic Impurities) Step1->Step2 Decision Organic Layer (Discard) Step2->Decision Organic Phase Step3 3. Aqueous Layer (Contains Product) Cool to 0°C Step2->Step3 Aqueous Phase Step4 4. Acidify to pH 3-4 (Dropwise HCl) Step3->Step4 Step5 5. Isolate (Filter or Cold Extract) Step4->Step5 End Pure Acid Product Step5->End

Caption: Step-by-step workflow for the "Cold-Base Rescue" protocol, prioritizing the removal of lactone and non-acidic impurities.

Part 5: Data Summary

PropertyTarget Molecule (Acid)Impurity (Lactone)
Structure Open Chain (Carboxylic Acid + Phenol)Cyclic Ester (Dihydrocoumarin)
Polarity (TLC) High (Low R_f, Streaks)Low (High R_f, Compact)
Solubility (Aq. Base) Soluble (Forms Salt)Insoluble (Unless Hydrolyzed)
Solubility (Org. Solv.) Moderate (pH dependent)High
Stability Stable at pH 7, Unstable at pH < 3 + HeatStable in Acid/Neutral, Hydrolyzes in Base

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for purification of carboxylic acids and phenols).

  • Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Current Pharmaceutical Design, 10(30), 3797-3811. (Discusses the stability and hydrolysis of coumarin/dihydrocoumarin derivatives).

  • Bhat, B. A., et al. (2006). Synthesis and biological evaluation of dihydrocoumarin derivatives. European Journal of Medicinal Chemistry. (Provides context on the synthesis and cyclization conditions of substituted dihydrocoumarins).

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(2-Hydroxyphenyl)propionic acid. (Reference for general physical properties of the parent compound). Link

Sources

Optimization

Troubleshooting low yields in 5-iodo-2-hydroxyhydrocinnamic acid synthesis

Welcome to the technical support guide for the synthesis of 5-iodo-2-hydroxyhydrocinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-iodo-2-hydroxyhydrocinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this specific electrophilic aromatic substitution reaction. This guide provides in-depth, experience-driven advice to help you diagnose and resolve challenges leading to low yields.

Section 1: Reaction Overview & Mechanism

The synthesis of 5-iodo-2-hydroxyhydrocinnamic acid from 2-hydroxyhydrocinnamic acid (phloretic acid) is an electrophilic aromatic substitution. The hydroxyl group (-OH) of the phenol is a strong activating group and an ortho, para-director.[1] Since the para position is unsubstituted, it is the most sterically accessible and electronically favorable position for iodination.

The reaction typically involves an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species, such as hypoiodous acid (HOI) or an iodine(I) cation (I+), in situ.[2][3] Direct reaction with molecular iodine (I₂) is often slow and reversible.[3]

Reaction Scheme

Incomplete_Reaction start Incomplete Reaction: High SM on TLC c1 Is an oxidizing agent (e.g., H₂O₂, NaOCl) present in stoichiometric amounts? start->c1 a1 ACTION: Add appropriate amount of oxidizing agent. c1->a1 No c2 Is the reaction pH controlled (e.g., pH 9-10)? c1->c2 Yes a1->c2 a2 ACTION: Adjust pH with a base or use a buffer system. c2->a2 No c3 Has the reaction been stirred for sufficient time? c2->c3 Yes a2->c3 a3 ACTION: Increase reaction time and monitor by TLC. c3->a3 No end Re-evaluate yield. If still low, check reagent purity. c3->end Yes a3->end

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Deiodination during Palladium-Catalyzed Cross-Coupling of Phenylpropanoic Acids

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of deiodination when working with iodophenylpropanoic acid substrates. Here, we provide in-depth technical guidance, troubleshooting workflows, and preventative protocols to help you maximize the yield of your desired coupled product.

Understanding the Deiodination Problem

Deiodination, a form of reductive dehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings, where the iodine substituent on your aryl iodide is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodeiodinated byproduct, reducing the overall yield of your target molecule and complicating purification. This issue is particularly prevalent with electron-rich aryl iodides or when the catalytic system is not properly optimized.

The desired cross-coupling reaction and the undesired deiodination pathway compete within the same catalytic cycle.[3][4] Understanding the key steps where these pathways diverge is crucial for troubleshooting and prevention.

Catalytic_Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Deiodination Pathway Pd0 Pd(0)L_n OA Oxidative Addition Ar-Pd(II)-I(L_n) Pd0->OA Ar-I OA_deiod Oxidative Addition Ar-Pd(II)-I(L_n) Pd0->OA_deiod Ar-I TM Transmetalation Ar-Pd(II)-R(L_n) OA->TM R-M RE Reductive Elimination TM->RE RE->Pd0 Product Ar-R (Desired Product) RE->Product Side_Reaction Side Reaction (e.g., with base, solvent, impurities) OA_deiod->Side_Reaction Pd_H Ar-Pd(II)-H(L_n) Side_Reaction->Pd_H RE_deiod Reductive Elimination Pd_H->RE_deiod RE_deiod->Pd0 Deiod_Product Ar-H (Byproduct) RE_deiod->Deiod_Product start start->Pd0 Troubleshooting_Workflow cluster_solutions Potential Solutions start High Deiodination Observed check_reagents 1. Assess Reagent & Solvent Purity - Are solvents anhydrous and degassed? - Is the base fresh and pure? - Are starting materials free of impurities? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Is the temperature too high? - Is the reaction time too long? check_reagents->check_conditions If reagents are pure sol_reagents Purify/replace reagents. Use anhydrous, degassed solvents. check_reagents->sol_reagents check_catalyst 3. Scrutinize the Catalyst System - Is the Pd source/pre-catalyst appropriate? - Is the ligand suitable? (electron-rich, bulky) - Is the Pd:ligand ratio optimal? check_conditions->check_catalyst If conditions seem appropriate sol_conditions Lower reaction temperature. Monitor reaction and stop at completion. check_conditions->sol_conditions optimize Systematic Optimization check_catalyst->optimize If catalyst system is suspect sol_catalyst Switch to a Pd(0) pre-catalyst. Screen different ligands. Adjust Pd:ligand ratio. check_catalyst->sol_catalyst

Caption: Troubleshooting workflow for high deiodination.

Step-by-Step Diagnosis:

  • Reagent and Solvent Integrity :

    • Solvents : Polar aprotic solvents like DMF, when not anhydrous, can be a source of protons for the deiodination reaction. [5]Ensure all solvents are rigorously dried and degassed.

    • Base : Certain bases, especially those with β-hydrogens like triethylamine, can act as hydride donors, promoting deiodination. [1]The purity of the base is also critical; older or impure bases can contain impurities that facilitate side reactions. [6] * Starting Materials : Impurities in your iodophenylpropanoic acid or coupling partner can poison the catalyst, leading to unproductive pathways. [6]

  • Reaction Conditions :

    • Temperature : High temperatures can accelerate the rate of catalyst decomposition and side reactions, including deiodination. [4][7]If conversion is happening but selectivity is poor, consider lowering the reaction temperature.

    • Reaction Time : Prolonged reaction times, especially at elevated temperatures, can lead to the gradual accumulation of the deiodinated byproduct. [7]Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Catalyst System :

    • Palladium Source : If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. [8]Using a well-defined Pd(0) pre-catalyst, such as Pd₂(dba)₃ or a Buchwald pre-catalyst, can provide a more controlled entry into the catalytic cycle. [7][9][10] * Ligand Choice : The ligand is arguably the most critical factor. Electron-rich and sterically bulky phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃) are known to promote the desired reductive elimination step over competing side reactions. [3]They stabilize the palladium center and can accelerate the rate-limiting steps of the cross-coupling cycle.

    • Palladium:Ligand Ratio : An inappropriate ratio can lead to catalyst deactivation or the formation of less active catalytic species. [9]For monodentate phosphine ligands, a ratio of 1:1 to 1:2 (Pd:L) is often a good starting point. Excess ligand can sometimes inhibit the reaction. [8]

Preventative Strategies and Optimized Protocols

Proactively designing your experiment to disfavor deiodination is the most effective approach. The following table summarizes key parameters and their impact on minimizing this side reaction.

ParameterRecommendation to Minimize DeiodinationRationale
Palladium Source Use a Pd(0) pre-catalyst (e.g., Pd₂(dba)₃, Buchwald G3 pre-catalysts). [9][10]Provides a more direct and efficient entry into the catalytic cycle, avoiding potentially problematic in-situ reduction steps from Pd(II) sources. [8]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃). [3]These ligands accelerate the rate of oxidative addition and reductive elimination, helping the desired cross-coupling outcompete deiodination. [11]
Base Use a weaker, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). [7]Avoids strong organic bases with β-hydrogens (like Et₃N) that can act as hydride sources for the deiodination pathway. [1]
Solvent Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF). [4][6]Minimizes potential proton sources. Aqueous conditions, while sometimes necessary for Suzuki couplings, should be carefully controlled. [12]
Temperature Start at lower temperatures (e.g., RT to 80 °C) and only increase if necessary. [4]Lower temperatures generally suppress side reactions and catalyst decomposition pathways. [7]
Additives Exclude any unnecessary additives.Additives can introduce impurities or have unforeseen interactions with the catalytic system.
Optimized Protocol: Suzuki-Miyaura Coupling of 4-Iodophenylpropanoic Acid

This protocol is a robust starting point for coupling an iodophenylpropanoic acid with a generic arylboronic acid, designed to minimize deiodination.

Materials:

  • 4-Iodophenylpropanoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed Toluene/Water mixture (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodophenylpropanoic acid, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation : In a separate vial or glovebox, weigh the Pd₂(dba)₃ and SPhos.

  • Inert Atmosphere : Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents : Under a positive pressure of inert gas, add the catalyst mixture to the Schlenk flask, followed by the degassed toluene/water solvent mixture via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80 °C.

  • Monitoring : Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS every hour.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q2: Can the carboxylic acid group on my phenylpropanoic acid interfere with the catalysis? A: Yes, the acidic proton of the carboxylic acid can react with the base. It is crucial to use a sufficient excess of base (typically 2-3 equivalents) to both neutralize the carboxylic acid and participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). [13] Q3: Why are aryl iodides more prone to deiodination than aryl bromides or chlorides? A: The Carbon-Iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive in oxidative addition to Pd(0). [4][14]This high reactivity can sometimes lead to a higher propensity for side reactions if the subsequent steps in the catalytic cycle are not efficient.

Q4: I see the formation of a black precipitate (palladium black) in my reaction. Is this related to deiodination? A: The formation of palladium black is a sign of catalyst decomposition, where active Pd(0) species aggregate into inactive bulk palladium. [5][15]This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio. While not directly causing deiodination, a deactivated catalyst will halt the desired cross-coupling, potentially allowing side reactions to become more prominent. Using robust ligands can help prevent this aggregation. [15] Q5: Is it better to use a higher or lower catalyst loading to avoid deiodination? A: There is no universal answer, and optimization is key. While a higher catalyst loading might increase the reaction rate, it can sometimes promote side reactions. [9]Conversely, a very low loading might lead to a sluggish reaction where deiodination becomes competitive. A typical starting point is 1-5 mol% of the palladium source. [7]If side products are a major issue, it is often beneficial to first try optimizing the ligand and reaction conditions before significantly altering the catalyst loading. [16]

References
  • Technical Support Center: Optimization of Palladium Catalyst and Ligands for Aza-Heck Reactions - Benchchem.
  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC.
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
  • Cross-Coupling Reactions Guide.
  • (PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - ResearchGate.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
  • Heck reaction - Wikipedia.
  • General mechanism for palladium‐catalyzed tandem reaction of aryl iodides with hexamethyldisilane. - ResearchGate.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI.
  • Heck Reaction - Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol - Benchchem.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC.
  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - MDPI.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC.
  • (PDF) Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters - ResearchGate.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • "Greening Up" the Suzuki Reaction - ResearchGate.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC.
  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant - The University of Manchester.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace.

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid: An H-NMR-Centric Comparative Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of a molecule is a cornerstone of progress. For researchers and scientists, the ability to accurately and efficiently determine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a molecule is a cornerstone of progress. For researchers and scientists, the ability to accurately and efficiently determine the chemical architecture of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum of 3-(2-Hydroxy-5-iodophenyl)propanoic acid, a substituted phenolic acid with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It offers a comparative perspective, weighing the strengths and limitations of ¹H-NMR against other common analytical techniques for this specific molecule. The insights presented herein are grounded in established spectroscopic principles and data from analogous compounds, providing a practical framework for structural verification.

Theoretical ¹H-NMR Spectral Analysis of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid

The structure of 3-(2-Hydroxy-5-iodophenyl)propanoic acid presents several distinct proton environments, each expected to produce a unique signal in the ¹H-NMR spectrum. Our analysis will predict the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each signal.

Aromatic Region (6.5-8.0 ppm):

The benzene ring is substituted with a hydroxyl (-OH) group, an iodo (-I) group, and a propanoic acid side chain. This substitution pattern results in three distinct aromatic protons.

  • H-6: This proton is ortho to the electron-donating hydroxyl group and meta to the propanoic acid side chain. The -OH group will shield this proton, shifting it upfield, while the iodine atom's electron-withdrawing and anisotropic effects will have a lesser influence. We predict a doublet of doublets.

  • H-4: This proton is ortho to the iodine atom and meta to the hydroxyl group. The deshielding effect of the iodine will be significant. It will likely appear as a doublet of doublets.

  • H-3: This proton is ortho to both the iodine and the propanoic acid substituent. It will be the most deshielded of the aromatic protons and is expected to be a doublet.

Aliphatic Region (2.0-3.0 ppm):

The propanoic acid side chain contains two methylene groups.[1]

  • -CH₂- (alpha to the ring): These two protons are benzylic and will appear as a triplet.[1]

  • -CH₂- (alpha to the carbonyl): These two protons are adjacent to the electron-withdrawing carboxylic acid group and will be shifted further downfield, also appearing as a triplet.[2]

Labile Protons:

  • Phenolic -OH: The chemical shift of the phenolic proton is highly variable and depends on factors like solvent and concentration.[3] It typically appears as a broad singlet.[4]

  • Carboxylic Acid -COOH: This proton is highly deshielded and will appear as a broad singlet, often significantly downfield (10-12 ppm or higher).[2]

Predicted ¹H-NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-COOH> 10Broad Singlet1HN/A
H-3~7.5 - 7.8Doublet (d)1HJmeta ≈ 2-3 Hz
H-4~7.0 - 7.3Doublet of Doublets (dd)1HJortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz
H-6~6.7 - 6.9Doublet (d)1HJortho ≈ 7-10 Hz
Phenolic -OH4 - 7Broad Singlet1HN/A
-CH₂- (α to ring)~2.8 - 3.0Triplet (t)2HJ ≈ 7-8 Hz
-CH₂- (α to COOH)~2.5 - 2.7Triplet (t)2HJ ≈ 7-8 Hz

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument parameters. The predictions for the aromatic region are informed by data from the closely related compound, 3-(2-Hydroxyphenyl)propionic acid, with adjustments for the influence of the iodine substituent.[5]

Comparative Analysis: ¹H-NMR vs. Alternative Spectroscopic Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often involves multiple analytical methods.[6][7] Each technique provides a unique piece of the structural puzzle.

TechniqueInformation Provided for 3-(2-Hydroxy-5-iodophenyl)propanoic acidStrengthsLimitations
¹H-NMR Detailed proton environment, connectivity through coupling patterns, and stoichiometry via integration.[8]Provides a detailed map of the proton framework.Does not directly observe non-protonated carbons. Labile protons (-OH, -COOH) can have variable shifts and may not show coupling.
¹³C-NMR Number of unique carbon environments, and general chemical environment (aliphatic, aromatic, carbonyl).[1]Directly observes the carbon skeleton.Lower sensitivity than ¹H-NMR, requires more sample or longer acquisition time. Does not provide coupling information in standard decoupled spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can help identify structural motifs.[7][9]High sensitivity, provides the molecular formula when high resolution MS is used.Isomer differentiation can be challenging. Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=O, C=C aromatic).[9][10]Quick and simple method to identify key functional groups.Provides limited information on the overall molecular structure and connectivity.
Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, highlighting the complementary nature of different analytical techniques.

workflow cluster_techniques Analytical Techniques cluster_info Information Gained MS Mass Spectrometry Formula Molecular Formula MS->Formula Provides IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Identifies NMR NMR (¹H, ¹³C, 2D) Connectivity Connectivity & Structure NMR->Connectivity Elucidates Formula->Connectivity Func_Groups->Connectivity

Caption: A typical workflow for organic structure elucidation.

Experimental Protocol: Acquiring a High-Resolution ¹H-NMR Spectrum

The following is a generalized protocol for the acquisition of a ¹H-NMR spectrum suitable for the structural analysis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dried compound.
  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and phenols as it can help in observing the exchangeable -OH and -COOH protons.
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[11]

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

3. Spectrum Acquisition:

  • Acquire a standard one-dimensional ¹H-NMR spectrum.
  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.

4. D₂O Shake (Optional):

  • To confirm the identity of the -OH and -COOH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.[4]
  • The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[11]

Conclusion

The structural elucidation of 3-(2-Hydroxy-5-iodophenyl)propanoic acid is readily achievable through a systematic analysis of its ¹H-NMR spectrum. By predicting and interpreting the chemical shifts, multiplicities, and integrations of the various proton signals, a detailed picture of the molecule's proton framework can be constructed. While ¹H-NMR provides the most comprehensive information regarding proton connectivity, its power is magnified when used in conjunction with other analytical techniques such as ¹³C-NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures a robust and unambiguous determination of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • ¹H–¹H Coupling in Proton NMR. ACD/Labs.
  • Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison.
  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • ¹H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... ResearchGate.
  • ¹H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • NMR Spectroscopy of Aromatic Compounds. ResearchGate.
  • ¹H NMR Spectroscopy. University of Calgary.
  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Science Publishing.
  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed.
  • The Aromatic Region. University of Calgary.
  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
  • Structural analysis. IB Colourful Solutions in Chemistry.
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • ¹H NMR Spectrum of Propanoic Acid. Nagwa.
  • STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. FUNAAB.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Propionic Acid at BMRB. Biological Magnetic Resonance Bank.
  • Propionic acid(79-09-4) ¹H NMR spectrum. ChemicalBook.
  • 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank.

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Comparative

C13-NMR chemical shifts of 3-(2-Hydroxy-5-iodophenyl)propanoic acid

This guide details the C13-NMR chemical shift profile of 3-(2-Hydroxy-5-iodophenyl)propanoic acid , a critical intermediate in the synthesis of thyromimetic agents and dihydrocoumarin derivatives. The analysis employs a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the C13-NMR chemical shift profile of 3-(2-Hydroxy-5-iodophenyl)propanoic acid , a critical intermediate in the synthesis of thyromimetic agents and dihydrocoumarin derivatives.

The analysis employs a comparative spectroscopic approach , benchmarking the target compound against its non-iodinated parent (Melilotic acid) and its cyclized lactone form (6-Iododihydrocoumarin). This distinction is vital for researchers monitoring the progress of iodination reactions or ring-opening hydrolysis.

Structural Context & Assignment Logic

The target compound is a 1,2,5-trisubstituted benzene. The chemical shifts are governed by the strong shielding "Heavy Atom Effect" of the iodine substituent and the deshielding effect of the phenolic hydroxyl group.

Numbering Convention
  • Side Chain: C

    
     (next to COOH), C
    
    
    
    (next to ring), C=O (Carboxyl).
  • Aromatic Ring:

    • C1: Attachment point to propanoic acid chain.

    • C2: Attachment point to Hydroxyl (-OH) group.

    • C5: Attachment point to Iodine (-I).

DOT Diagram: Structural Assignment & Shift Logic

The following diagram visualizes the structure and the predicted chemical shift changes (


) induced by the iodine substitution.

ChemicalShifts cluster_ring Aromatic Ring Shifts (ppm) cluster_chain Side Chain Shifts (ppm) Compound 3-(2-Hydroxy-5-iodophenyl) propanoic acid C2 C2 (C-OH) ~154-156 ppm (Deshielded by O) Compound->C2 C5 C5 (C-I) ~82-88 ppm (Heavy Atom Shielding) Compound->C5 COOH COOH ~175-178 ppm Compound->COOH C4 C4 (Meta to OH) ~138 ppm C5->C4 Ortho Effect (+8 ppm) C6 C6 (Ortho to Chain) ~132 ppm C5->C6 Ortho Effect (+8 ppm) C1 C1 (Ipso) ~130 ppm C3 C3 (Ortho to OH) ~116 ppm Alpha C-alpha (CH2) ~34-36 ppm Beta C-beta (CH2) ~25-27 ppm

Figure 1: Structural assignment and logical shift predictions based on Substituent Chemical Shift (SCS) theory.

Comparative Data Analysis

The following table contrasts the target compound with its direct precursors and derivatives. The Diagnostic Signal is the key peak used to confirm identity.

Table 1: Comparative C13-NMR Chemical Shifts (DMSO-d6)
Carbon PositionTarget Compound (5-Iodo Acid)Alternative A (Parent: Melilotic Acid)Alternative B (Lactone: 6-Iodo-DHC)Shift Logic (

)
C=O (Carbonyl) 175.0 - 178.0 175.5168.0 - 170.0 Lactone formation causes ~8 ppm upfield shift.
C2 (C-OH) 155.0 - 157.0155.2152.0 (C-O-C)Phenolic C remains deshielded; Ester O shifts slightly upfield.
C5 (C-I) 82.0 - 88.0 120.0 (C-H)85.0 - 89.0Diagnostic: Iodine causes massive ~35 ppm shielding (Upfield).
C1 (Ipso) 130.0 - 132.0128.0125.0Mild effect from meta-iodine.
C3 (Ortho to OH) 116.0 - 118.0115.8118.0Minimal change; Ortho to OH dominates.
C4 138.0 - 140.0128.0138.0Ortho to Iodine causes ~10 ppm downfield shift.
C6 132.0 - 134.0130.0130.0Ortho to Iodine causes ~4 ppm downfield shift.
C

(CH2)
34.0 - 36.034.528.0 - 30.0Ring constraint in lactone shifts CH2 upfield.
C

(CH2)
25.0 - 27.026.022.0 - 24.0Ring constraint in lactone shifts CH2 upfield.

Key Insight: The most significant differentiator between the Acid and the Lactone is the Carbonyl shift (176 vs 169 ppm). The differentiator between the Starting Material and the Product is the C5 signal moving from 120 ppm to ~85 ppm.

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the standard and the specific NMR acquisition parameters required to resolve the iodine-carbon coupling (often broadened).

A. Synthesis of Reference Standard

Reaction: Electrophilic aromatic iodination of 3-(2-hydroxyphenyl)propanoic acid.

  • Dissolution: Dissolve 10 mmol of 3-(2-hydroxyphenyl)propanoic acid in 20 mL of Glacial Acetic Acid.

  • Reagent Prep: Prepare a solution of Iodine Monochloride (ICl, 11 mmol) in 5 mL Acetic Acid.

  • Addition: Add ICl solution dropwise to the starting material at room temperature over 30 minutes.

  • Quenching: Pour mixture into ice water containing 5% Sodium Thiosulfate (to remove unreacted iodine).

  • Isolation: Filter the white/off-white precipitate. Recrystallize from Ethanol/Water.

  • Yield: Typically 75-85%.

B. NMR Acquisition Parameters

Iodinated carbons can exhibit line broadening due to the quadrupolar moment of Iodine-127, though this is less severe in C13 than in direct detection.

  • Solvent: DMSO-d6 (Preferred for solubility of carboxylic acids and phenols).

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Scans: Minimum 512 scans (due to the long relaxation time of quaternary C-I carbons).

  • Relaxation Delay (D1): Set to >2.0 seconds to ensure quantitative integration of the quaternary C-I and C=O peaks.

DOT Diagram: Experimental Workflow

Workflow Start Start: 3-(2-Hydroxyphenyl) propanoic acid Reaction Reaction: 25°C, 2 Hours (Para-selective) Start->Reaction Reagent Reagent: ICl / AcOH (Electrophilic Substitution) Reagent->Reaction Quench Quench: Na2S2O3 (aq) Remove excess Iodine Reaction->Quench Product Product: 3-(2-Hydroxy-5-iodophenyl) propanoic acid Quench->Product Analysis Analysis: C13-NMR in DMSO-d6 Target Peak: ~85 ppm Product->Analysis

Figure 2: Synthesis and validation workflow for generating the 5-iodo derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 873, Melilotic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000331: 3-(2-Hydroxyphenyl)propionic Acid. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT 13C NMR Chemical Shift Data: Substituent Effects on Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Hydroxy-5-iodophenyl)propanoic acid. Moving beyond a simple checklist, this guide elucidates the chemical principles that dict...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Hydroxy-5-iodophenyl)propanoic acid. Moving beyond a simple checklist, this guide elucidates the chemical principles that dictate these procedures, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, safety, and environmental responsibility. Our commitment is to empower you with the knowledge to not only follow protocols but to understand them, fostering a culture of deep-seated safety and scientific integrity within your laboratory.

Section 1: Hazard Identification and Risk Assessment

Understanding the chemical nature of 3-(2-Hydroxy-5-iodophenyl)propanoic acid is fundamental to its safe disposal. The molecule's structure incorporates three distinct functional groups, each contributing to its overall hazard profile and dictating the necessary disposal pathway.

Chemical Profile and Inherent Hazards

The primary directive for disposal stems from the presence of a covalently bonded iodine atom, which classifies this compound as a halogenated organic compound .[1][2] This classification is the single most critical factor in its waste management.

Chemical MoietyAssociated Hazard ClassHandling and Disposal Implications
Iodinated Phenyl Group Halogenated OrganicPrimary Disposal Driver. Mandates segregation into a dedicated "Halogenated Organic Waste" stream.[1][3] Prohibits drain disposal and requires specialized treatment, typically high-temperature incineration.[2][4]
Propanoic Acid Carboxylic AcidCorrosive/Irritant. Causes skin and eye irritation.[5][6] Requires appropriate PPE during handling. While neutralization is possible, it does not negate the halogenated hazard.
Phenolic Group (Hydroxyphenyl) Phenol DerivativeIrritant/Toxic. Phenols as a class are regulated substances known for toxicity.[7] Handling should occur in a well-ventilated area or fume hood to avoid inhalation.[1]
Regulatory Context

Disposal of this compound falls under stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Improper disposal, such as drain flushing, is a regulatory violation and poses a significant environmental risk.[2][8]

Section 2: Pre-Disposal Safety Protocols

Before handling the waste, ensure the following controls are in place to mitigate exposure risks.

  • Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable. This includes:

    • A fastened lab coat.

    • Nitrile gloves.[9] Ensure gloves are inspected before use and disposed of after handling.

    • Safety glasses with side-shields or chemical splash goggles.[9]

  • Engineering Controls: All handling and transferring of 3-(2-Hydroxy-5-iodophenyl)propanoic acid, whether in pure form or in solution, must be conducted within a certified chemical fume hood.[1] This prevents the inhalation of any potential dusts or vapors.

  • Safe Handling Practices:

    • Avoid the formation of dust and aerosols.[9]

    • Keep waste containers closed except when actively adding waste.[3]

    • Use a secondary container for transporting waste bottles from the bench to the central accumulation area.

Section 3: Step-by-Step Disposal Procedure

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Identification and Segregation

This is the most critical step. Immediately identify any waste containing 3-(2-Hydroxy-5-iodophenyl)propanoic acid as Halogenated Organic Waste .

  • Action: Do NOT mix this waste with non-halogenated organic solvents (like acetone, hexane, or ethanol) or aqueous waste.[2]

  • Causality: Halogenated and non-halogenated waste streams undergo different disposal treatments.[2] Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic halogenated byproducts (e.g., hydrogen iodide).[4] Mixing streams contaminates the less hazardous one, dramatically increasing disposal costs and environmental burden.[2]

Step 2: Selecting the Correct Waste Container
  • Action: Procure a designated waste container, clearly marked for "Halogenated Organic Liquids" or "Halogenated Organic Waste."

  • Specifications:

    • The container must be made of a chemically compatible material (e.g., glass or appropriate plastic).

    • It must be in good condition, free from cracks or leaks.

    • It must have a secure, tight-fitting screw-top cap to prevent spills and vapor release.[2][3]

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and essential for safety.

  • Action: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Labeling Requirements:

    • The words "Hazardous Waste" must be clearly visible.[10]

    • List all chemical constituents by their full names (e.g., "3-(2-Hydroxy-5-iodophenyl)propanoic acid," "Methylene Chloride"). Do NOT use abbreviations or chemical formulas.[3]

    • Maintain an approximate percentage of each component. Keep a running log near the container.[10]

    • Indicate the specific hazards (e.g., Irritant, Corrosive).

Step 4: Transferring the Waste
  • Action: Inside a fume hood, carefully pour the waste into the labeled container using a funnel. Avoid splashing. Once the transfer is complete, securely tighten the cap.

  • Best Practice: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[11]

Step 5: Storage Pending Pickup
  • Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and away from incompatible materials.

  • Compliance: Follow your institution's guidelines for requesting waste pickup from EHS.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing 3-(2-Hydroxy-5-iodophenyl)propanoic acid.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Protocol start Waste Generated: 3-(2-Hydroxy-5-iodophenyl)propanoic acid (solid or in solution) char_node Characterize the Waste: Identify Functional Groups start->char_node is_halogenated Does it contain a halogen (F, Cl, Br, I)? char_node->is_halogenated segregate_node YES: Classify as HALOGENATED ORGANIC WASTE is_halogenated->segregate_node  Yes container_node Select a designated, compatible 'Halogenated Waste' container with a screw-top cap. segregate_node->container_node label_node Affix 'Hazardous Waste' label. List all chemical contents by full name. container_node->label_node transfer_node Transfer waste into container (in a fume hood, <90% full). label_node->transfer_node store_node Store securely in designated satellite accumulation area. transfer_node->store_node pickup_node Arrange for pickup by certified hazardous waste disposal personnel. store_node->pickup_node

Caption: Decision workflow for the disposal of 3-(2-Hydroxy-5-iodophenyl)propanoic acid.

Section 4: Emergency Procedures

Spill Response
  • Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[9] Place it in a labeled, sealed container for disposal as halogenated waste.

  • Small Spill (Liquid): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbent material into a sealed, labeled container for disposal.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.[Link]

  • Standard Operating Procedure for work with Iodine. Stanford University.[Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum.[Link]

  • Disposal of Chemical Waste. University of St Andrews.[Link]

  • SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]

  • Safety Data Sheet: 3-(hydroxyphenylphosphinyl)propanoic acid. Carl ROTH.[Link]

  • Safety Data Sheet - 3-(3-Fluorophenyl)propionic acid. Regulations.gov.[Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.[Link]

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate. Cole-Parmer.[Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration.[Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.[Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR), NIH.[Link]

  • Method 420.4: Determination of Total Recoverable Phenolics. U.S. Environmental Protection Agency.[Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency.[Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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